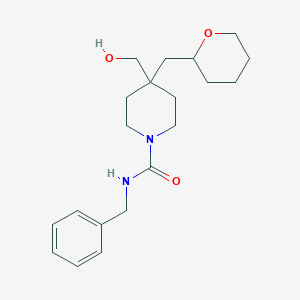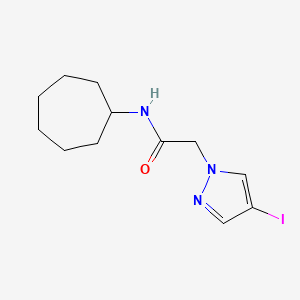
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide, commonly known as EF-PBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP belongs to the family of proline-derived synthetic compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
EF-PBP acts as a positive allosteric modulator of GABA and opioid receptors. This means that it enhances the activity of these receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. The exact mechanism of action of EF-PBP is still under investigation, but it is believed to involve the modulation of receptor conformation and the stabilization of receptor-ligand interactions.
Biochemical and Physiological Effects:
EF-PBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EF-PBP enhances the activity of GABA and opioid receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. In vivo studies have shown that EF-PBP can produce analgesic effects and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EF-PBP has several advantages for use in lab experiments. It is a readily available and affordable compound that can be synthesized in large quantities with high purity and yield. EF-PBP has also been extensively studied, and its mechanism of action is well understood. However, EF-PBP has some limitations in lab experiments. Its effects can be variable depending on the experimental conditions, and its long-term effects on neuronal activity are still unknown.
Orientations Futures
There are several future directions for the study of EF-PBP. One potential direction is the development of new pain medications based on the modulation of opioid receptors by EF-PBP. Another direction is the investigation of the long-term effects of EF-PBP on neuronal activity and the potential implications for neurological disorders. Finally, the development of new compounds based on the structure of EF-PBP could lead to the discovery of new drugs with diverse biological activities.
In conclusion, EF-PBP is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP has been extensively studied for its diverse biological activities, including its effects on GABA and opioid receptors. EF-PBP has several advantages for use in lab experiments, but its effects can be variable depending on the experimental conditions. There are several future directions for the study of EF-PBP, including the development of new pain medications and the investigation of its long-term effects on neuronal activity.
Méthodes De Synthèse
The synthesis of EF-PBP involves the reaction between 4-ethylbenzaldehyde and 4-fluorobenzoyl chloride, followed by the addition of proline and subsequent purification. The synthesis of EF-PBP has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
EF-PBP has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of EF-PBP is in the study of GABA receptors. EF-PBP has been shown to bind to the GABA receptor and modulate its activity, which has potential implications for the treatment of neurological disorders. EF-PBP has also been used in the study of opioid receptors, where it has been shown to modulate the activity of these receptors, potentially leading to the development of new pain medications.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-14-5-11-17(12-6-14)22-19(24)18-4-3-13-23(18)20(25)15-7-9-16(21)10-8-15/h5-12,18H,2-4,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWNURWOTHJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023295.png)

![2-(4-fluorobenzyl)-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6023307.png)


![2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6023324.png)
![N-(4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6023329.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6023337.png)
![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)
![N,N-diethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6023350.png)


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)